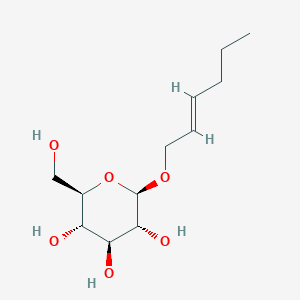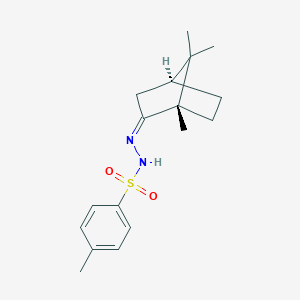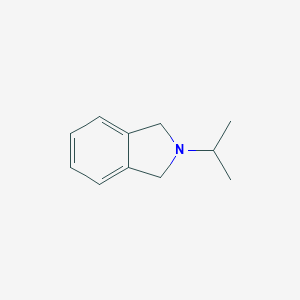
2-Isopropylisoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropylisoindoline, also known as N-Isopropyl-2-phenylindoline-1-carboxamide, is a chemical compound that belongs to the class of isoindoline derivatives. It has been found to possess various biological activities and has been used in scientific research for several purposes.
Mecanismo De Acción
The mechanism of action of 2-Isopropylisoindoline is not fully understood. However, it has been reported to activate the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction. It has also been found to inhibit the activity of cyclooxygenase-2, which is responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Isopropylisoindoline has been found to possess various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of inflammatory mediators and alleviate pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Isopropylisoindoline in lab experiments include its high purity and yield, as well as its well-characterized biological activities. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-Isopropylisoindoline. One direction is to investigate its potential as an anticancer agent and to explore its mechanism of action in cancer cells. Another direction is to study its potential as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 2-Isopropylisoindoline involves the reaction of 2-phenylindole with isopropylamine in the presence of a catalyst such as palladium on carbon. This method has been reported to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
2-Isopropylisoindoline has been extensively used in scientific research for various purposes. It has been found to possess anticancer, anti-inflammatory, and analgesic activities. It has also been used as a probe in the study of the binding site of the mu-opioid receptor.
Propiedades
Número CAS |
117135-91-8 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
2-propan-2-yl-1,3-dihydroisoindole |
InChI |
InChI=1S/C11H15N/c1-9(2)12-7-10-5-3-4-6-11(10)8-12/h3-6,9H,7-8H2,1-2H3 |
Clave InChI |
CASMFKWYZWCAOH-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC2=CC=CC=C2C1 |
SMILES canónico |
CC(C)N1CC2=CC=CC=C2C1 |
Sinónimos |
1H-Isoindole,2,3-dihydro-2-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



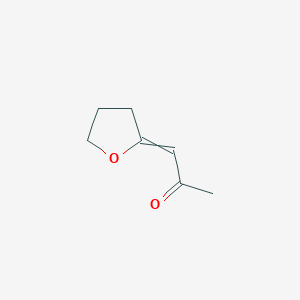

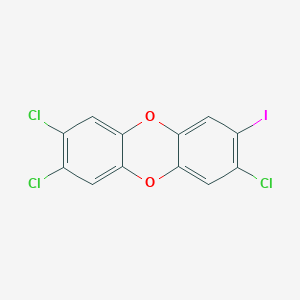

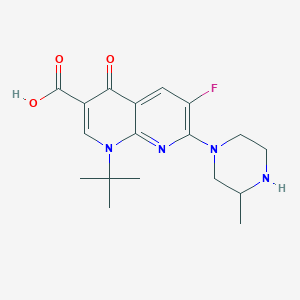
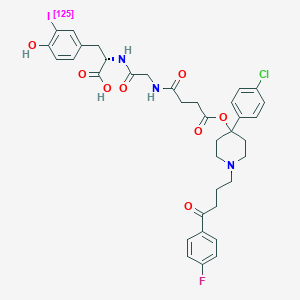
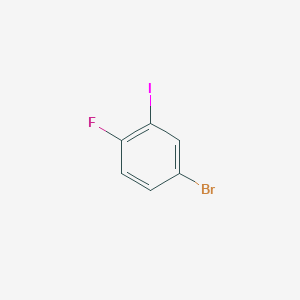


![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)
